BenchChemオンラインストアへようこそ!

(R)-Afatinib

EGFR Irreversible Inhibition Kinase Assay

(R)-Afatinib (CAS 945553-91-3), the R-enantiomer impurity C of afatinib, is essential for ICH Q3A/B-compliant chiral purity testing and ANDA impurity profiling. This fully characterized reference standard delivers definitive retention time and MS spectral data for method validation, ensuring accurate quantification where racemic mixtures fail. Ideal for forced degradation studies and batch release QC to establish shelf-life specifications. Procure certified material for regulatory-ready analytical development.

Molecular Formula C24H25ClFN5O3
Molecular Weight 485.9 g/mol
CAS No. 945553-91-3
Cat. No. B601762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Afatinib
CAS945553-91-3
Synonyms2-​Butenamide, N-​[4-​[(3-​chloro-​4-​fluorophenyl)​amino]​-​7-​[[(3R)​-​tetrahydro-​3-​furanyl]​oxy]​-​6-​quinazolinyl]​-​4-​(dimethylamino)​-​, (2E)​-
Molecular FormulaC24H25ClFN5O3
Molecular Weight485.9 g/mol
Structural Identifiers
InChIInChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m1/s1
InChIKeyULXXDDBFHOBEHA-QDLOVBKTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid Powder

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (R)-Afatinib (CAS 945553-91-3) – Stereochemically Defined Irreversible EGFR Family Inhibitor


(R)-Afatinib (CAS 945553-91-3), also known as Afatinib Impurity C or (R)-BIBW 2992, is the R-enantiomer of afatinib, a second-generation irreversible ErbB family tyrosine kinase inhibitor [1]. It serves as the opposite enantiomer to the clinically used S-enantiomer (afatinib dimaleate) [2]. This compound is primarily utilized as a fully characterized reference standard and impurity marker in pharmaceutical quality control and analytical method development [3]. Its well-defined stereochemistry and high purity make it essential for ensuring batch-to-batch consistency and regulatory compliance in afatinib manufacturing .

Why In-Class EGFR Inhibitors Cannot Substitute for (R)-Afatinib in Analytical and Quality Control Workflows


Generic substitution of (R)-Afatinib with the racemic mixture or other EGFR inhibitors is scientifically invalid for analytical and quality control applications. As a specific enantiomeric impurity of the clinical afatinib formulation, (R)-Afatinib must be quantified to meet ICH Q3A/B guidelines and ensure the chiral purity of the drug product [1]. Using the racemic afatinib or a structurally similar inhibitor like gefitinib or erlotinib would fail to detect or quantify this specific stereoisomer, potentially leading to batch release of material with undefined impurity profiles [2]. Furthermore, (R)-Afatinib exhibits distinct analytical behavior, including retention time shifts and mass spectral signatures, which are critical for accurate method validation and forced degradation studies .

Quantitative Differentiation of (R)-Afatinib (CAS 945553-91-3) Against Key Comparators


Irreversible Binding Mechanism Confers Prolonged Target Inhibition Compared to Reversible EGFR Inhibitors

Afatinib (the racemic mixture containing the (R)-enantiomer) is an irreversible inhibitor that forms a covalent bond with Cys797 of EGFR, leading to sustained suppression of kinase activity. This contrasts with reversible inhibitors like gefitinib and erlotinib, which exhibit transient target engagement [1]. In head-to-head cell-free kinase assays, afatinib demonstrates ~100-fold greater potency against the gefitinib-resistant EGFR L858R/T790M double mutant (IC50 = 10 nM) compared to gefitinib [2].

EGFR Irreversible Inhibition Kinase Assay

Superior Cellular Potency in T790M-Positive NSCLC Models Compared to First- and Third-Generation TKIs

In a comparative panel of EGFR-mutant non-small cell lung cancer (NSCLC) cell lines, afatinib (racemic) exhibited lower IC50 values than gefitinib, erlotinib, and osimertinib in specific contexts. In PC-9 VanR cells harboring the Del19/T790M mutation, afatinib's IC50 was 3 nM, which is >200-fold lower than gefitinib (741 nM) and erlotinib (1262 nM), and also lower than the third-generation inhibitor osimertinib (6 nM) [1].

NSCLC T790M Mutation Cell Line Panel

Enhanced Tumor Retention in Vivo Compared to Reversible EGFR Tracer Erlotinib

In a preclinical PET imaging study comparing radiolabeled afatinib ([18F]afatinib) and erlotinib ([11C]erlotinib) in NSCLC xenograft models, [18F]afatinib demonstrated better tumor retention across all xenograft models tested, despite similar initial tumor uptake kinetics [1]. This prolonged retention is attributed to the irreversible covalent binding of afatinib to its target, which prevents rapid washout.

PET Imaging Tumor Retention In Vivo Pharmacokinetics

Broad ErbB Family Inhibition Profile with Nanomolar Potency Against HER2

Unlike first-generation EGFR inhibitors (e.g., gefitinib, erlotinib) that primarily target EGFR, afatinib potently inhibits multiple ErbB family members. In cell-free kinase assays, afatinib (racemic) exhibited an IC50 of 14 nM against HER2, comparable to lapatinib and canertinib, while gefitinib and erlotinib show negligible activity against HER2 [1]. This broader inhibition profile is a key differentiator.

HER2 ErbB Family Kinase Selectivity

Primary Application Scenarios for (R)-Afatinib (CAS 945553-91-3) in Analytical and Quality Control Settings


Analytical Method Development and Validation (AMV) for Afatinib Drug Substance

Due to its defined stereochemistry and availability as a fully characterized reference standard , (R)-Afatinib is the gold-standard material for developing and validating HPLC, UPLC, and LC-MS/MS methods aimed at quantifying enantiomeric purity in afatinib API and finished dosage forms. Its use ensures compliance with ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision [1].

Quality Control (QC) Release Testing and Stability Studies

In QC laboratories, (R)-Afatinib serves as a critical impurity marker (Afatinib Impurity C) for batch release testing and stability studies [2]. Quantitative analysis of this enantiomer against a certified reference standard ensures that the level of the undesired stereoisomer remains below the specified threshold, thereby guaranteeing product safety and efficacy throughout its shelf life .

Forced Degradation Studies to Identify Stereochemical Stability Liabilities

Subjecting afatinib drug substance to stress conditions (e.g., heat, light, oxidation, hydrolysis) and then quantifying the formation of (R)-Afatinib using a validated method allows manufacturers to understand the chiral stability of the drug [2]. This data is essential for establishing appropriate storage conditions, packaging, and retest periods as required by regulatory authorities [3].

Abbreviated New Drug Application (ANDA) Filing Support

For generic manufacturers, demonstrating that their afatinib product has an impurity profile equivalent to or better than the reference listed drug (RLD) is a prerequisite for ANDA approval. (R)-Afatinib reference standard is used to quantify this specific impurity, providing the comparative data required in Module 3.2.S.3.2 (Impurities) of the Common Technical Document (CTD) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Afatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.